molecular formula C15H16I3NO3 B074670 Bunamiodyl CAS No. 1233-53-0

Bunamiodyl

Cat. No. B074670
CAS RN: 1233-53-0
M. Wt: 639.01 g/mol
InChI Key: CWRBDUIQDIHWJZ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bunamiodyl is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound belongs to the class of benzoic acid derivatives and has a unique molecular structure that enables it to exhibit various biochemical and physiological effects.

Scientific Research Applications

Pseudoalbuminuria and Bunamiodyl

Bunamiodyl, a gallbladder contrast medium, has been associated with pseudoalbuminuria. This was observed in a study of 100 patients, excluding menstruating women, patients with true albuminuria, and urinary infections. A standard dosage of 6 capsules (4.5 Gm.) of bunamiodyl was administered, and the chemical formula is 3(3-butyrylamino-2,4,6-triiodophenyl)-2-ethyl sodium acrylate, containing 57% iodine in organic form. The excretion is largely renal (Grimm, Wallace, & Gerald, 1960).

Cholecystography with Bunamiodyl

Bunamiodyl has been used effectively for cholecystography, as evidenced in a study involving 500 patients. Administered in a total dose of 4.5 Gm., it provided fair to excellent visualization of the gallbladder in a majority of patients and was associated with fewer side effects like diarrhea and dysuria compared to other contrast mediums (Meszaros & Rich, 1960).

Pharmacology of Bunamiodyl

Toxicity studies on bunamiodyl have been conducted to understand its acute and chronic effects. In rats and dogs, the LD 60 was 2.75 Gm. per Kg. for rats, with daily feedings of 750 mg. per Kg. showing no toxicity. Dogs receiving 1 Gm. per day for two weeks exhibited no toxic symptoms or kidney damage (Levenstein, Wolven, & Urdang, 1961).

Hepatic Transport of Bilirubin

Studies on the impact of bunamiodyl on hepatic transport of bilirubin revealed that its administration causes mild hyperbilirubinaemia and increased bromsulphthalein retention. This investigation aids in understanding the drug's interaction with normal bilirubin transport (Billing, Maggiore, & Cartter, 1963).

Comparative Studies of Oral Contrast Media

A comparative study evaluated the efficacy of various oral contrast media, including bunamiodyl, for cholecystography. This study aimed to determine the best oral contrast medium based on tolerance and image quality (Doyon et al., 1982).

properties

CAS RN

1233-53-0

Product Name

Bunamiodyl

Molecular Formula

C15H16I3NO3

Molecular Weight

639.01 g/mol

IUPAC Name

(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoic acid

InChI

InChI=1S/C15H16I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22)/b8-6+

InChI Key

CWRBDUIQDIHWJZ-SOFGYWHQSA-N

Isomeric SMILES

CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)O)I)I

SMILES

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I

Canonical SMILES

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I

Other CAS RN

1233-53-0

Related CAS

1923-76-8 (hydrochloride salt)

synonyms

uniodyl
buniodyl sodium salt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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